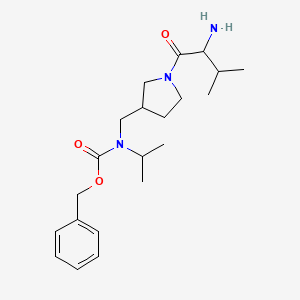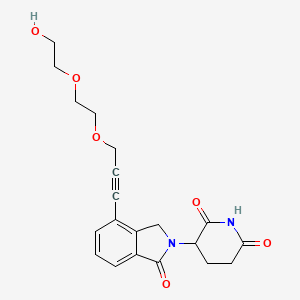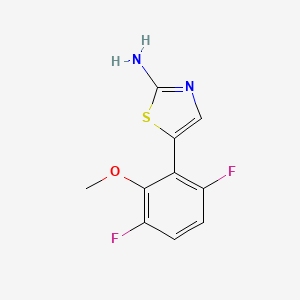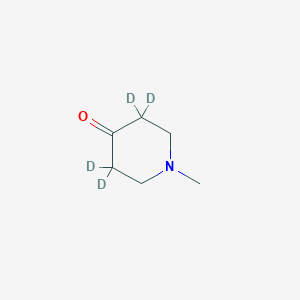
3-(7-Fluoro-6-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7-fluoro-6-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C13H11FN2O4 and a molecular weight of 278.24 g/mol This compound is characterized by its unique structure, which includes a piperidine-2,6-dione core substituted with a 7-fluoro-6-hydroxy-1-oxoisoindolin-2-yl group
Métodos De Preparación
The synthesis of 3-(7-fluoro-6-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione can be achieved through several synthetic routes. One common method involves the reaction of phenylethylamine with phthalic anhydride under heating conditions . Another approach utilizes isoindole, p-nitrophenol, piperidine, and diethyl malonate as starting materials, followed by a series of chemical reactions to obtain the target compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-(7-fluoro-6-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound’s reactivity is influenced by the presence of functional groups like the hydroxyl and keto groups, which can participate in nucleophilic and electrophilic reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has shown promise in scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable intermediate for the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential use in the treatment of sickle cell disease and β-thalassemia by reducing widely interspaced zinc finger motif (WIZ) protein expression levels and inducing fetal hemoglobin (HbF) protein expression levels . Additionally, it has applications in the development of novel pharmaceuticals and therapeutic agents .
Mecanismo De Acción
The mechanism of action of 3-(7-fluoro-6-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce the expression of fetal hemoglobin (HbF) protein . These effects are achieved through modulation of gene expression and protein degradation pathways, making it a potential therapeutic agent for treating blood disorders like sickle cell disease and β-thalassemia .
Comparación Con Compuestos Similares
3-(7-fluoro-6-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione can be compared to other similar compounds, such as lenalidomide and its analogs. . Both compounds share a similar piperidine-2,6-dione core structure, but differ in their substituents and specific biological activities. The unique fluorine and hydroxyl substitutions in 3-(7-fluoro-6-hydroxy-1-oxo-isoindolin-2-yl)piperidine-2,6-dione contribute to its distinct chemical properties and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H11FN2O4 |
|---|---|
Peso molecular |
278.24 g/mol |
Nombre IUPAC |
3-(4-fluoro-5-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11FN2O4/c14-11-8(17)3-1-6-5-16(13(20)10(6)11)7-2-4-9(18)15-12(7)19/h1,3,7,17H,2,4-5H2,(H,15,18,19) |
Clave InChI |
UNOGZBCREKQZQE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=C(C=C3)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide](/img/structure/B14775105.png)

![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14775118.png)





